Tolserine
Description
Historical Context of Physostigmine (B191203) Derivatives in Cholinesterase Research
The history of cholinesterase inhibitors in research is closely linked to physostigmine, a naturally occurring alkaloid isolated from the Calabar bean (Physostigma venenosum) wikipedia.orgmdpi.com. Physostigmine was one of the earliest compounds identified with acetylcholinesterase (AChE) inhibitory properties and was historically investigated for conditions involving impaired cholinergic neurotransmission wikipedia.orgresearchgate.netnih.gov. Its ability to cross the blood-brain barrier made it a significant subject of study for central nervous system disorders wikipedia.orgkau.edu.sa.
However, physostigmine's clinical utility was limited by its short half-life and significant side effects, which led to the exploration and development of various synthetic derivatives and analogues aimed at improving potency, selectivity, and pharmacokinetic profiles while reducing toxicity wikipedia.orgnih.govnih.gov. This research pathway has led to the development of several generations of cholinesterase inhibitors.
Classification and Significance of Tolserine as a Fourth-Generation Acetylcholinesterase Inhibitor
This compound is recognized as a fourth-generation acetylcholinesterase inhibitor kau.edu.sanih.gov. This classification reflects its position in the evolutionary development of this class of drugs, building upon the knowledge gained from earlier generations, including physostigmine and its initial derivatives. Fourth-generation inhibitors are often designed with enhanced properties, such as increased selectivity for AChE over butyrylcholinesterase (BChE), improved brain permeability, and potentially novel mechanisms of action or reduced side effect profiles compared to their predecessors.
The significance of this compound lies in its demonstrated high potency and selectivity for human AChE. Preclinical studies initiated in 2000 showed that this compound was significantly more selective against human AChE compared to BChE, exhibiting a 200-fold selectivity in these studies kau.edu.sanih.govspandidos-publications.comresearchgate.net. Its inhibitory concentration (IC50) against AChE in human erythrocytes has been reported at 0.01 µM nih.govresearchgate.net. Further kinetic studies characterized this compound as a potent inhibitor of human erythrocyte AChE with a mean IC50 value of 8.13 nM nih.gov. The nature of inhibition was found to be partial non-competitive nih.gov. The estimated inhibition constant (Ki) was determined to be 4.69 nM nih.gov. These findings highlight this compound's potent interaction with the AChE enzyme.
Overview of this compound's Structural Relationship to Phenserine (B12825) and Other Analogues
This compound is structurally closely related to phenserine, another physostigmine derivative kau.edu.sanih.govspandidos-publications.comresearchgate.net. The primary structural difference between this compound and phenserine lies in the presence of a 2-methyl substitution on the phenylcarbamoyl moiety of this compound kau.edu.sanih.govspandidos-publications.comresearchgate.net. This subtle structural variation contributes to the distinct pharmacological profile of this compound, particularly its enhanced selectivity for AChE.
Detailed research findings on this compound's interaction with human brain AChE indicate that its docking to the catalytic site is largely influenced by hydrophobic interactions kau.edu.saeurekaselect.com. Comparative studies with other inhibitors, such as Huperzine-B, have provided insights into the molecular interactions at the enzyme's active site kau.edu.saeurekaselect.com. While Huperzine-B's interaction involves both hydrophobic interactions and hydrogen bonds, this compound's binding appears to be predominantly driven by hydrophobic forces kau.edu.saeurekaselect.com.
| Compound | Relationship to Physostigmine | Key Structural Feature Difference from Phenserine | Selectivity (hAChE vs BuChE) | IC50 (hAChE, human erythrocytes) | Ki (hAChE) |
| Physostigmine | Parent Compound | N/A | Lower selectivity | - | - |
| Phenserine | Derivative | N/A | Selective AChE inhibitor | - | - |
| This compound | Derivative | 2-methyl substitution on phenylcarbamoyl moiety | ~200-fold selective for hAChE kau.edu.sanih.govspandidos-publications.comresearchgate.net | 0.01 µM nih.govresearchgate.net | 4.69 nM nih.gov |
| Eseroline | Metabolite | Different structure | Limited AChE inhibition | - | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-14-7-5-6-8-17(14)22-20(25)26-15-9-10-18-16(13-15)21(2)11-12-23(3)19(21)24(18)4/h5-10,13,19H,11-12H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
InChI Key |
JGAGHIIOCADQOV-CTNGQTDRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyms |
tolserine |
Origin of Product |
United States |
Synthesis and Derivatization Strategies
Key Synthetic Routes for Tolserine and Related Physostigmine (B191203) Analogues
The development of synthetic routes for physostigmine and its analogues, including this compound, has been a significant challenge in organic chemistry. The core difficulty lies in the construction of the quaternary carbon center at the 3a position of the pyrroloindoline ring system. daneshyari.com One innovative approach circumvents this challenge by forming a spiro-oxindole ring through a radical cyclization process, which is then elaborated to yield a crucial alcohol intermediate. daneshyari.com
More broadly, the synthesis of many physostigmine analogues involves multi-step sequences. A common strategy for phenserine (B12825) analogues, from which this compound is derived, utilizes efficient cascade reactions. These reactions serve to introduce the necessary substituent at the 3a-position and assemble the quaternary carbon center. The synthesis is often completed by a reductive cyclization step to form the key pyrroloindoline structure. nih.gov this compound itself is specifically produced through the methyl substitution of phenserine at the C-20 position. researchgate.net This modification enhances its selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). researchgate.net
The historical total synthesis of physostigmine by Percy Julian in 1935 was a landmark achievement that laid the groundwork for future synthetic endeavors in this class of compounds. acs.org Modern syntheses often build upon these foundational principles while incorporating novel methodologies to improve efficiency and yield. daneshyari.com
Design and Synthesis of this compound Analogues for Modulated Cholinesterase Selectivity
The design of this compound analogues is primarily driven by the goal of modulating their selectivity and potency as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives. nih.gov For instance, it has been demonstrated that applying specific chemical modifications to this compound can alter its AChE-selective profile to one with less subtype selectivity. acs.org
One key area of modification is the carbamoyl (B1232498) moiety. A series of physostigmine analogues were prepared where the methylcarbamyl group was replaced with monoalkylcarbamyl, dimethyl-, and diethylcarbamyl groups to investigate the therapeutic effects. nih.gov Another study synthesized a cyclic alkyl carbamate (B1207046) of eseroline, which resulted in a potent AChE inhibitor with significantly higher selectivity for AChE over BChE compared to phenserine. researchgate.net
Modifications at the 3a-position of the related phenserine structure have also been systematically explored. Replacing the methyl group with other alkyl or alkenyl groups has a direct impact on inhibitory activity. Research indicates that the bulkiness of this substituent tends to decrease the inhibitory effect on AChE activity in the order of: methyl > ethyl > vinyl > propyl ≈ allyl > reverse-prenyl. nih.gov Among these, the 3a-ethyl derivative showed the highest selectivity for AChE, while the 3a-reverse-prenyl derivative displayed modest selectivity for BChE. nih.gov These findings provide a rational basis for designing this compound analogues with tailored selectivity profiles.
Table 1: Impact of 3a-Position Substituent on Cholinesterase Selectivity in Phenserine Analogues
| 3a-Substituent | Relative AChE Inhibition | Observed Selectivity |
|---|---|---|
| Methyl | Highest | High AChE Selectivity |
| Ethyl | High | Highest AChE Selectivity in Series |
| Vinyl | Moderate | Reduced AChE Inhibition |
| Propyl | Lower | Reduced AChE Inhibition |
| Allyl | Lower | Reduced AChE Inhibition |
| Reverse-prenyl | Lowest | Modest BChE Selectivity |
Data derived from structure-activity relationship studies on phenserine derivatives. nih.gov
Precursor Compounds and Chemical Modifications
The synthesis of this compound and its analogues relies on the availability of key precursor compounds and specific chemical modification reactions. A foundational precursor for many compounds in this family is eseroline. researchgate.net For example, phenserine analogues can be synthesized from eseroline through carbamoylation.
In more complex total syntheses, simpler starting materials are used to build the core structure. One reported novel synthesis of physostigmine and physovenine analogs utilizes substituted γ-butyrolactones as essential precursors. daneshyari.com These lactones are reacted with aromatic aldehydes in the presence of a base like sodium methoxide to create more complex intermediates. daneshyari.com
The final steps in synthesizing these inhibitors often involve the introduction of the carbamate side chain, which is critical for their mechanism of action. For instance, after constructing the core pyrroloindoline phenol structure, the final physostigmine analogues are obtained by treating these phenols with sodium hydride (NaH) and the appropriate substituted isocyanates. daneshyari.com This step attaches the desired carbamoyl group to the phenolic oxygen, completing the synthesis of the target molecule. daneshyari.com
Enzymatic Target Interaction and Molecular Mechanism of Action
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) as Enzymatic Targets
The primary enzymatic targets of Tolserine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Both are serine hydrolases that catalyze the breakdown of acetylcholine (B1216132), a crucial neurotransmitter for cognitive and neuromuscular function. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. AChE is the principal enzyme responsible for acetylcholine hydrolysis at cholinergic synapses, while BChE, primarily found in plasma and various tissues, serves as a co-regulator of cholinergic signaling. This compound, as a carbamate (B1207046) inhibitor, interacts with the active site of these enzymes to modulate their activity.
Specificity and Selectivity Profile of this compound for Human AChE over BChE
This compound is recognized as a specific and highly potent inhibitor of human acetylcholinesterase (AChE) researchgate.netnih.govacs.org. Its molecular structure allows for a high degree of affinity for AChE. While many cholinesterase inhibitors interact with both AChE and BChE, research highlights this compound's specific action against AChE acs.org. The structural differences between the active site gorges of AChE and BChE account for this selectivity. The AChE gorge is narrower and lined with a greater number of aromatic residues compared to BChE, which can favor the binding of specific inhibitors like this compound. Although it is established as a selective AChE inhibitor, specific quantitative data for its inhibitory concentration against BChE (IC50) is not prominently available in published literature, which prevents the calculation of a precise selectivity ratio.
Kinetic Characterization of AChE Inhibition by this compound
Kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibitors. Extensive research has been conducted to define the kinetic parameters of this compound's interaction with human AChE.
The inhibitory potency of this compound against purified human erythrocyte AChE has been precisely quantified. The mean IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined to be 8.13 nM researchgate.netnih.gov. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was estimated as 4.69 nM researchgate.netnih.gov. These low nanomolar values classify this compound as a highly potent inhibitor of human AChE, comparable to or exceeding the potency of its structural analogues, physostigmine (B191203) and phenserine (B12825) researchgate.netnih.gov.
| Parameter | Value | Enzyme Source |
| IC50 | 8.13 nM | Human Erythrocyte AChE |
| Ki | 4.69 nM | Human Erythrocyte AChE |
This table presents the key kinetic parameters for this compound's inhibition of human acetylcholinesterase.
Kinetic analyses utilizing Dixon and Lineweaver-Burk plots have elucidated the mechanism of AChE inhibition by this compound. These studies indicate that this compound acts as a partial non-competitive inhibitor researchgate.netnih.gov. This mechanism implies that this compound can bind to a site on the enzyme distinct from the active site where the substrate (acetylcholine) binds. This binding reduces the enzyme's catalytic efficiency but does not completely prevent substrate binding or product formation, characteristic of partial inhibition.
Molecular Docking and Computational Analysis of this compound-AChE Interactions
While specific molecular docking studies for this compound are not widely published, its interaction with the AChE active site can be inferred from computational analyses of the enzyme and related carbamate inhibitors. The AChE active site is located at the bottom of a deep and narrow gorge, approximately 20 Å deep, which is lined with numerous aromatic amino acid residues.
This gorge contains two main binding sites: the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. The CAS contains the catalytic triad (B1167595) (Ser203, His447, and Glu334 in human AChE) responsible for acetylcholine hydrolysis.
Based on the known structure of AChE and docking studies of similar inhibitors, the binding of this compound likely involves interactions with several key amino acid residues within the active site gorge. As a carbamate inhibitor, this compound's mechanism involves the carbamoylation of the active site serine residue (Ser203), forming a transient covalent bond that is more stable and hydrolyzes more slowly than the acetylated enzyme intermediate.
Key interactions for carbamate inhibitors typically include:
Catalytic Triad: A covalent interaction with Ser203 is the hallmark of carbamate inhibition. The reaction is facilitated by His447 and Glu334 .
Anionic Subsite: Cation-π interactions between the inhibitor's structure and aromatic residues such as Trp86 and Tyr337 are crucial for orienting the ligand within the active site.
Acyl Pocket and Gorge Residues: Hydrophobic interactions with residues like Phe338 and Trp286 further stabilize the inhibitor within the gorge, contributing to its high binding affinity.
The specific orientation and binding energy of this compound would be determined by its unique chemical structure and its precise fit within this complex and aromatic environment.
Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogues
The structure-activity relationship (SAR) of this compound and its analogues provides critical insights into the molecular features necessary for potent and selective cholinesterase inhibition. As a derivative of physostigmine, this compound's core structure has been systematically modified to probe the effects of different functional groups on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
This compound is structurally distinguished from its parent compound, phenserine, by the presence of a methyl group at the 2-position of the phenylcarbamoyl moiety. spandidos-publications.comnih.gov This seemingly minor substitution has a profound impact on its inhibitory profile. Preclinical studies have demonstrated that this compound is a highly potent inhibitor of human AChE, with an IC50 value of approximately 8.13 nM and a Ki value of 4.69 nM. nih.govresearchgate.net
Crucially, the 2-methyl group is a key determinant of this compound's remarkable selectivity for AChE over BChE. Research has shown that this compound is about 200-fold more selective for human AChE compared to BChE. spandidos-publications.comnih.gov This high degree of selectivity suggests that the active site of AChE possesses a specific pocket or region that can favorably accommodate the 2-methyl group, whereas the same substitution may introduce steric hindrance or an unfavorable interaction within the active site of BChE. The potency of this compound against human AChE is reported to be higher than that of its structural analogues, physostigmine and phenserine. spandidos-publications.comnih.gov
| Parameter | Value |
|---|---|
| IC50 | 8.13 nM |
| Ki | 4.69 nM |
| Selectivity | ~200-fold for AChE over BChE |
The selective inhibition of AChE by this compound can be deliberately altered through specific chemical modifications, highlighting the tunability of the phenserine scaffold for targeting different cholinesterase subtypes. In a notable study, structural modifications that were known to confer BChE selectivity in other series of compounds were applied to the this compound framework. nih.gov
These modifications, when incorporated into the this compound structure to create novel analogues, resulted in a significant shift in enzyme selectivity. As predicted by the structure-activity relationship studies, these changes systematically eroded the AChE-selective action of this compound. nih.gov The resulting analogues demonstrated a lack of cholinesterase enzyme subtype selectivity, indicating that the structural features governing the interaction with the active sites of AChE and BChE are distinct and can be selectively targeted through rational drug design. This research underscores the principle that specific substitutions on the carbamoyl (B1232498) moiety and other parts of the molecule can modulate the affinity for the subtly different active site gorges of AChE and BChE. nih.govacs.org
| Compound | Modification | Cholinesterase Selectivity Profile |
|---|---|---|
| This compound | 2-methylphenylcarbamoyl | Highly selective for AChE |
| This compound Analogues | Modifications known to impart BChE selectivity | Lack of subtype selectivity |
Preclinical Biological Evaluation and Pharmacological Characterization in Vitro and Animal Models
In Vitro Enzyme Inhibition Assays (e.g., human erythrocyte AChE)
The primary mechanism of Tolserine's action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). In vitro studies using purified human erythrocyte acetylcholinesterase have been conducted to quantify this inhibitory activity.
Kinetic analysis of this compound's interaction with human erythrocyte AChE revealed it to be a highly potent inhibitor. nih.govresearchgate.net The mean half-maximal inhibitory concentration (IC50) value for this compound was determined to be 8.13 nM. nih.govresearchgate.netnih.gov Further characterization through Dixon and Lineweaver-Burk plots indicated that the nature of the inhibition is of a partial non-competitive type. nih.govresearchgate.net The inhibition constant (Ki) for this compound was estimated to be 4.69 nM. nih.govresearchgate.net Studies also suggest that this compound is significantly more selective for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with a reported 200-fold greater selectivity for human AChE. spandidos-publications.com
| Parameter | Value | Inhibition Type |
|---|---|---|
| IC50 | 8.13 nM | Partial Non-competitive |
| Ki | 4.69 nM |
Ex Vivo Evaluation of Cholinesterase Inhibition in Human Enzyme Preparations
Ex vivo studies typically involve administering a compound to a living organism and subsequently analyzing its effects on tissues or enzymes in an artificial environment outside the organism. For cholinesterase inhibitors, this often means treating an animal model, after which brain tissue is homogenized to measure the level of enzyme inhibition. nih.govsdiarticle4.comnih.gov This methodology provides insight into the drug's ability to reach its target in a biological system and exert its inhibitory effect.
However, specific ex vivo studies evaluating this compound's cholinesterase inhibition in human enzyme preparations are not detailed in the available scientific literature. Such studies are inherently challenging due to the inability to ethically obtain post-treatment human brain tissue. Therefore, in vitro assays using human-derived enzymes, such as the human erythrocyte AChE studies, serve as the primary source of data for characterizing the compound's direct effects on human cholinesterases. nih.govresearchgate.netnih.gov
Assessment of Extended Duration of Cholinesterase Inhibition in Rodent Models
The duration of action is a critical pharmacological parameter for any therapeutic agent. For an AChE inhibitor, this refers to the length of time it can suppress enzyme activity in the brain. This is typically assessed in rodent models by administering the compound and measuring AChE activity in the brain at various time points.
Despite the importance of this parameter, specific preclinical data detailing the duration of acetylcholinesterase inhibition by this compound in rodent models is limited in published research. One review noted that as of its publication, no data were available regarding preclinical studies on the compound. nih.gov For comparison, a study on the related compound Huperzine B in mice found that a single intragastric dose produced a steady state of AChE inhibition within 4 hours. nih.gov The absence of similar published data for this compound means its in vivo duration of action remains a key area for further investigation.
Comparative Studies with Other Cholinesterase Inhibitors (e.g., Physostigmine (B191203), Phenserine (B12825), Huperzine-B)
To establish the relative potency of this compound, its inhibitory activity has been compared to that of other well-known cholinesterase inhibitors, including its structural analogues Physostigmine and Phenserine, as well as Huperzine-B.
Direct comparative studies between this compound and Huperzine-B are not extensively detailed in the literature. Huperzine-B has been shown to be a selective inhibitor of AChE with efficacy in animal models. nih.gov One study in mice concluded that Huperzine B exhibits higher selectivity and efficacy in inhibiting AChE compared to the compound tacrine. nih.gov Without direct comparative IC50 values against the same human enzyme source, a quantitative ranking of potency between this compound and Huperzine-B is difficult to establish from the available data.
| Compound | IC50 (nM) | Enzyme Source |
|---|---|---|
| This compound | 8.13 | Human Erythrocyte |
| Physostigmine | 14-15 | Human Brain |
| Phenserine | 45.3 | Human Erythrocyte |
| Huperzine-B | Data Not Available | - |
Advanced Research Methodologies Applied to Tolserine
Cheminformatics and Molecular Modeling in Inhibitor Design
Cheminformatics and molecular modeling have become indispensable tools in the rational design of acetylcholinesterase (AChE) inhibitors. mdpi.com These computational approaches allow for the prediction of binding affinities, interaction mechanisms, and the conformational dynamics of potential drug candidates before their synthesis, thereby accelerating the drug discovery process. mdpi.com For inhibitors like Tolserine, these methods are applied to understand and optimize interactions within the complex active site of the AChE enzyme.
One of the key techniques employed is the three-dimensional quantitative structure-activity relationship (3D-QSAR). This method is used to develop predictive models for the inhibitory activity of compounds based on their structural features. nih.gov For a series of inhibitors, a 3D-QSAR model can rationalize the structural requirements for potent activity by correlating the 3D properties of the molecules with their biological effect. nih.gov The model can reveal which steric and electronic fields positively or negatively influence inhibitory potency, guiding the modification of a lead compound like this compound to enhance its efficacy.
Molecular docking is another critical technique used extensively to study AChE inhibitors. mdpi.com This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com In the case of this compound, docking studies would simulate its entry and binding into the 20 Å deep gorge of the AChE active site. ebi.ac.uk These simulations help identify key amino acid residues that this compound interacts with, such as those in the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govebi.ac.uk The insights gained from docking can explain the high inhibitory potency of a compound and provide a basis for designing new analogues with improved binding characteristics. researchgate.net
| Methodology | Application in Inhibitor Design | Key Insights for this compound |
|---|---|---|
| 3D-QSAR | Develops predictive models linking molecular structure to inhibitory activity. nih.gov | Identifies key structural features of the this compound scaffold that are crucial for high-affinity binding to AChE. |
| Molecular Docking | Predicts the binding pose and interactions of the inhibitor within the AChE active site. mdpi.com | Reveals specific hydrogen bonds, π-π stacking, and other interactions between this compound and AChE residues. researchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Defines the spatial requirements for functional groups on this compound to effectively inhibit AChE. |
Enzoinformatics Approaches for Molecular Interaction Analysis
Enzoinformatics leverages computational tools to perform a "molecular level walk" through an enzyme's active site, enabling a detailed analysis of the intricate interactions between the enzyme and its inhibitor. nih.gov This approach is crucial for understanding the mechanism of action of compounds like this compound, a potent inhibitor of human AChE. nih.govresearchgate.net
Kinetic studies are fundamental to this analysis. This compound has been characterized as a highly potent, partial non-competitive inhibitor of human AChE. nih.govresearchgate.net Experimental determination of kinetic parameters provides quantitative data on the inhibitor's efficacy. For this compound, the mean IC₅₀ value, which represents the concentration required to inhibit 50% of enzyme activity, was found to be 8.13 nM. nih.govresearchgate.net The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was estimated at 4.69 nM. nih.govresearchgate.net These values demonstrate that this compound is a more potent inhibitor of human AChE compared to its structural analogues, physostigmine (B191203) and phenserine (B12825). nih.govresearchgate.net
Enzoinformatics combines this kinetic data with structural information to elucidate the molecular basis of inhibition. The AChE active site gorge contains several key regions:
Catalytic Triad (B1167595): Comprised of Serine, Histidine, and Glutamate residues, this is the site of acetylcholine (B1216132) hydrolysis. ebi.ac.uk Inhibitors like this compound, which are carbamates, function by carbamoylating the active site serine, rendering the enzyme inactive. nih.gov
Catalytic Anionic Site (CAS): Located at the base of the gorge, it involves key aromatic residues like Tryptophan (Trp84) and Phenylalanine (Phe330). nih.govebi.ac.uk This site binds the quaternary amine of acetylcholine through π-cation interactions. ebi.ac.uk
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS includes residues like Trp279. nih.govembopress.org It serves as an initial binding site for substrates and some inhibitors, potentially modulating catalysis through allosteric effects. embopress.org
Molecular interaction analysis for this compound would focus on how its distinct chemical moieties interact with these specific residues, explaining its partial non-competitive inhibition mechanism and high potency. researchgate.netnih.gov
| Kinetic Parameter | Reported Value for this compound | Significance |
|---|---|---|
| IC₅₀ (mean) | 8.13 nM nih.govresearchgate.net | Concentration for 50% inhibition of AChE activity. |
| IC₁₀₀ | 25.5 nM nih.govresearchgate.net | Concentration for complete inhibition of AChE activity. |
| Ki | 4.69 nM nih.govresearchgate.net | Inhibition constant, indicating high binding affinity. |
| Inhibition Type | Partial Non-competitive nih.govresearchgate.net | Binds to an allosteric site and affects catalysis without blocking substrate binding completely. researchgate.net |
Spectroscopic and Spectrometric Analysis in Interaction Studies
While computational models provide powerful predictive insights, they must be validated by experimental data. Spectroscopic and spectrometric techniques, particularly X-ray crystallography, are the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govfrontiersin.org
The crystal structure of AChE was first determined from the electric ray Torpedo californica, revealing the unexpected architecture of its active site being located at the bottom of a deep and narrow gorge lined with aromatic residues. nih.gov Since then, numerous crystal structures of AChE from various species, including human AChE (hAChE), have been solved, often in complex with different inhibitors. nih.gov For example, the X-ray structure of the hAChE-tacrine complex has been reported, providing a detailed view of how this inhibitor binds within the active site. nih.gov
These experimentally determined structures are crucial for validating the results of molecular modeling. The docking poses predicted by computational simulations can be directly compared to the ligand's orientation in the co-crystal structure. Agreement between the predicted and experimental binding modes provides strong support for the accuracy of the computational model. For instance, crystallographic studies of AChE complexed with carbamate (B1207046) inhibitors confirm that the carbamoyl (B1232498) moiety is positioned to react with the catalytic Serine residue, validating a key aspect of the predicted inhibition mechanism. nih.gov
Although a specific X-ray crystal structure of this compound in complex with AChE may not be publicly available, the wealth of structural data for AChE with analogous inhibitors provides a robust framework for validating docking poses. The known structures confirm the key interactions within the active site gorge, such as π-cation interactions at the CAS and hydrogen bonding with residues in the oxyanion hole, which are expected to be recapitulated in the binding of this compound. nih.gov This synergy between computational prediction and experimental validation is essential for the rational design of next-generation inhibitors. mdpi.com
Future Research Perspectives of Tolserine As a Molecular Probe
Exploration of Novel Enzymatic Targets or Interaction Pathways (beyond AChE/BChE)
While Tolserine is well-characterized as a potent inhibitor of AChE, the complex pathogenesis of neurodegenerative diseases, such as Alzheimer's disease (AD), involves multiple interconnected pathways beyond the cholinergic deficit. These include beta-amyloid aggregation, tau protein hyperphosphorylation, oxidative stress, and dysfunction of various enzymes and receptors. nih.gov Future research perspectives for this compound as a molecular probe could extend to exploring its potential interactions with these alternative targets or pathways. Although current published data predominantly focus on its cholinesterase inhibitory activity, investigating whether this compound or its derivatives exhibit affinity or modulating effects on other enzymes or proteins implicated in neurodegeneration could reveal novel therapeutic avenues or provide insights into disease mechanisms. For instance, exploring interactions with enzymes involved in amyloid processing, tau metabolism, or oxidative stress response could broaden the understanding of its potential biological impact beyond direct AChE inhibition. This exploration would necessitate targeted biochemical and cell-based assays, potentially guided by in silico predictions.
Development of this compound-Based Molecular Tools for Neurobiological Research
The distinct pharmacological properties of this compound, particularly its high potency and selectivity for human AChE and its ability to cross the blood-brain barrier, make it a promising foundation for developing specialized molecular tools for neurobiological research. probes-drugs.org Molecular tools are indispensable for dissecting complex biological systems, including studying enzyme kinetics, mapping protein interactions, and visualizing cellular processes. This compound's characteristics could be leveraged to create probes for:
Selective AChE Inhibition Studies: Developing modified this compound molecules with appended tags (e.g., fluorescent labels, biotin (B1667282) handles) could enable detailed studies of AChE localization, turnover, and interaction partners in various cellular and tissue contexts.
Investigating Cholinergic Pathway Dysregulation: this compound-based tools could be designed to specifically perturb AChE activity in defined neuronal populations or subcellular compartments, allowing researchers to better understand the consequences of cholinergic dysfunction in neurodegenerative states.
Exploring Enzyme-Ligand Interactions: Further detailed studies of this compound's interaction with the AChE catalytic site, which docking studies suggest is largely dominated by hydrophobic interactions, can inform the design of more sophisticated probes or inhibitors. probes-drugs.org
The development of such tools would involve synthetic chemistry to create derivatized this compound molecules while preserving or enhancing their desirable pharmacological properties, followed by rigorous validation in relevant biological systems.
Strategies for Optimizing Selectivity and Potency Through Structural Modifications
Structural modification is a fundamental approach in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound's structural relationship to physostigmine (B191203) and phenserine (B12825) provides a basis for rational design. This compound itself has demonstrated higher potency against human AChE compared to physostigmine and phenserine. nih.govprobes-drugs.org Preclinical studies indicated its significant selectivity for human AChE over BuChE. nih.govprobes-drugs.orgtmj.rokau.edu.sa
However, research into structural analogues has shown that modifications intended to confer selectivity towards BuChE in related compounds resulted in a lack of cholinesterase enzyme subtype selectivity when applied to this compound, highlighting the sensitivity of its inhibitory profile to structural changes. This suggests that optimizing this compound's selectivity or altering its target profile through structural modifications requires careful design and understanding of the structure-activity relationships. Future strategies could involve:
Targeted Modifications: Introducing specific functional groups or altering the existing phenylcarbamoyl moiety based on detailed structural and computational studies of this compound-AChE interactions to enhance selectivity for particular AChE molecular forms or even shift selectivity towards BuChE if deemed therapeutically advantageous in certain contexts of neurodegeneration.
Hybrid Molecules: Designing hybrid compounds that combine the this compound scaffold with pharmacophores targeting other relevant pathways (as discussed in Section 6.1) to create multi-target directed probes or potential therapeutics.
Exploring Stereochemistry: Investigating the impact of stereochemistry on potency and selectivity, building upon the known properties of the parent pyrroloindole scaffold.
These strategies would involve iterative cycles of synthesis, biological evaluation, and computational modeling to guide the design of novel this compound analogues with optimized properties for specific research or therapeutic applications.
Conceptual Challenges in Translational Research of Cholinesterase Inhibitors
Translational research for cholinesterase inhibitors, including compounds like this compound, faces several conceptual challenges in bridging the gap between preclinical findings and clinical application. While ChE inhibitors have shown symptomatic benefits in neurodegenerative diseases like AD by increasing acetylcholine (B1216132) levels, their impact on disease progression has been limited. The multifactorial nature of AD pathogenesis means that addressing only the cholinergic deficit may not be sufficient for significant long-term clinical improvement.
Specific challenges relevant to translating research on compounds like this compound include:
Predicting Clinical Efficacy: Despite promising preclinical data on potency and selectivity, translating these findings into meaningful clinical benefits in complex human diseases remains challenging. The lack of published reports on this compound in humans makes it difficult to fully assess its potential risks and benefits in preclinical or clinical models. nih.govprobes-drugs.orgtmj.ro
Blood-Brain Barrier Permeability: While this compound is reported to cross the blood-brain barrier, ensuring adequate and sustained brain exposure at therapeutically relevant concentrations remains a general challenge for CNS-targeted drugs. probes-drugs.org
Identifying Relevant Patient Populations: Determining which patient populations or stages of disease would benefit most from a specific cholinesterase inhibitor or a multi-targeted approach based on a compound like this compound requires further research and refined biomarkers.
Understanding Long-Term Effects: The long-term consequences of chronic cholinesterase inhibition and the potential for off-target effects need thorough investigation. While avoiding specific safety profiles for this compound, the general challenges associated with cholinergic side effects of this class of drugs are well-documented for other inhibitors.
Q & A
Q. What structural features of Tolserine contribute to its selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE)?
this compound's selectivity arises from its 2-methyl substitution on the phenyl carbamoyl moiety, which enhances steric and electronic interactions with AChE's active site. This modification increases its binding affinity for AChE while reducing interactions with BChE. Kinetic studies demonstrate a 200-fold higher selectivity for human AChE (hAChE) compared to BChE .
Q. How is this compound’s inhibitory potency (IC₅₀) measured experimentally, and what are the standard protocols?
The Ellman assay is the gold standard for determining IC₅₀ values. In this method, human erythrocyte AChE is pre-treated with this compound for 30 minutes, followed by spectrophotometric measurement of enzyme activity. Reported IC₅₀ values range from 8.13 nM to 0.0103 µM, depending on assay conditions and enzyme sources .
Q. How does this compound compare to phenserine and physostigmine in terms of AChE inhibition?
this compound is significantly more potent: its IC₅₀ for hAChE is ~5–10 times lower than phenserine (45.3 nM) and physostigmine (0.14 µM). This is attributed to its optimized carbamoyl group interactions with the catalytic serine residue in AChE .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values across studies?
Key variables to standardize include:
- Enzyme source : Use human erythrocyte AChE instead of recombinant or non-human variants.
- Pre-incubation time : Ensure consistent duration (e.g., 30 minutes) for inhibitor-enzyme binding.
- Assay validation : Include positive controls (e.g., physostigmine) and replicate measurements to minimize batch effects .
Q. How can researchers design kinetic studies to elucidate this compound’s mechanism of AChE inhibition?
Perform time-dependent inhibition assays to distinguish between competitive, non-competitive, or pseudo-irreversible mechanisms. This compound acts as a pseudo-irreversible inhibitor, forming a carbamoylated enzyme complex that slowly hydrolyzes. Use Lineweaver-Burk plots to analyze substrate competition and determine inhibition constants (Kᵢ) .
Q. What are the challenges in translating this compound’s in vitro potency to in vivo efficacy for Alzheimer’s disease (AD)?
Despite its high in vitro potency, this compound’s clinical potential is limited by:
Q. How can structure-activity relationship (SAR) studies guide the synthesis of this compound analogs with improved properties?
Focus on modifying the phenylcarbamate moiety while preserving the 2-methyl group critical for selectivity. For example:
- Introduce electron-withdrawing groups (e.g., nitro) to enhance carbamoylation kinetics.
- Explore sulfonate derivatives to improve solubility and BBB penetration .
Q. Why do some studies report conflicting data on this compound’s selectivity and potency?
Discrepancies may arise from:
- Enzyme isoform variability : Commercial AChE preparations may contain isoforms with differing sensitivities.
- Assay interference : Thiol-containing reagents in Ellman’s assay can react with inhibitors, altering apparent IC₅₀ values. Validate results with orthogonal methods (e.g., radiometric assays) .
Methodological Considerations
- Data Interpretation : When comparing IC₅₀ values, confirm units (nM vs. µM) and enzyme sources. For example, 8.13 nM () and 0.0103 µM () are consistent (10.3 nM ≈ 8.13 nM within experimental error).
- Ethical Design : Preclinical studies must adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify this compound’s further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
